(Butan-2-yl)[(3-fluorophenyl)methyl]amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTBARWCBNIGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Functional Group Analysis
The molecular structure of (Butan-2-yl)[(3-fluorophenyl)methyl]amine is fundamental to its chemical behavior and potential applications. A thorough analysis reveals the presence of several key functional groups and structural motifs that dictate its reactivity and physicochemical properties.
The core of the molecule is a secondary amine, where a nitrogen atom is bonded to a butan-2-yl group and a (3-fluorophenyl)methyl group. fsu.eduncert.nic.in The nitrogen atom possesses a lone pair of electrons, rendering the amine basic and nucleophilic. ncert.nic.in The geometry around the nitrogen atom is trigonal pyramidal, a consequence of sp3 hybridization. ncert.nic.inprojectguru.in
The butan-2-yl group introduces a chiral center at the second carbon atom, meaning the compound can exist as a pair of enantiomers. The presence of chirality is a critical feature in many biologically active molecules, as different enantiomers can exhibit distinct pharmacological effects. researchgate.netnbinno.com The stereochemistry at this center significantly influences the molecule's three-dimensional shape and its interactions with other chiral molecules, such as biological receptors.
The (3-fluorophenyl)methyl fragment consists of a benzene (B151609) ring substituted with a fluorine atom at the meta-position and connected to the amine nitrogen via a methylene (B1212753) (-CH2-) bridge. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the aromatic ring. tandfonline.comnih.gov This can influence the electron density of the phenyl group and affect the pKa of the amine. The substitution of fluorine for hydrogen can also enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. tandfonline.comchemxyne.com
Spectroscopic analysis is crucial for the structural elucidation of this compound. In infrared (IR) spectroscopy, a characteristic N-H stretching vibration for a secondary amine would be expected in the range of 3300-3500 cm⁻¹. projectguru.in Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon and proton environments. The protons on the carbon adjacent to the nitrogen (α-carbon protons) would typically appear in the δ 2.2-2.9 ppm range in the ¹H NMR spectrum. projectguru.in The fluorine atom would also give rise to characteristic couplings in both ¹H and ¹³C NMR spectra. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns could provide further structural information. projectguru.in
| Feature | Description | Expected Spectroscopic Signature |
|---|---|---|
| Secondary Amine | A nitrogen atom bonded to two organic substituents (butan-2-yl and (3-fluorophenyl)methyl) and one hydrogen atom. It acts as a Lewis base. fsu.eduncert.nic.in | IR: N-H stretch (3300-3500 cm⁻¹). ¹H NMR: Broad N-H signal (δ 0.5-5). projectguru.in |
| Chiral Center | The second carbon of the butan-2-yl group is a stereocenter, leading to the existence of (R) and (S) enantiomers. | Chiral chromatography would be required to separate the enantiomers. Polarimetry could be used to measure the optical rotation. |
| 3-Fluorophenyl Group | A benzene ring with a fluorine atom at the meta position. The fluorine atom is highly electronegative and can influence the electronic properties of the ring. tandfonline.comnih.gov | ¹⁹F NMR: A characteristic signal. ¹H and ¹³C NMR: Splitting patterns due to C-F coupling. |
| Methylene Bridge | A -CH₂- group connecting the phenyl ring to the amine nitrogen, providing conformational flexibility. | ¹H NMR: A singlet or AB quartet depending on the molecular chirality and conformational rigidity. |
Relevance Within Synthetic Organic Chemistry
While specific, large-scale applications of (Butan-2-yl)[(3-fluorophenyl)methyl]amine are not yet widely documented, its structural motifs suggest significant potential within synthetic organic chemistry, primarily as a versatile building block and a chiral auxiliary. Chiral amines are of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netnbinno.commerckmillipore.comnih.gov
A primary application for this compound is in the synthesis of more complex chiral molecules. The secondary amine functionality can be readily derivatized. For instance, it can undergo acylation to form amides, alkylation to form tertiary amines, or be used in condensation reactions to form imines. These reactions allow for the introduction of the chiral (butan-2-yl)[(3-fluorophenyl)methyl]amino moiety into a larger molecular framework.
Given its chiral nature, this amine could serve as a chiral resolving agent for racemic acids. The basic amine can form diastereomeric salts with a racemic carboxylic acid, which can then be separated by crystallization, followed by regeneration of the enantiomerically pure acid and recovery of the resolving agent.
Furthermore, the synthesis of this compound itself presents an interesting synthetic challenge, often involving reductive amination. nih.gov This common method involves the reaction of 3-fluorobenzaldehyde (B1666160) with butan-2-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent can be crucial for achieving high yields and purity. Alternative synthetic routes might include the nucleophilic substitution of a benzyl (B1604629) halide with butan-2-amine. The development of stereoselective syntheses to produce a single enantiomer of this compound is a key area of interest, as enantiomerically pure amines are highly valuable in asymmetric synthesis. researchgate.netnih.gov
The presence of the fluorophenyl group also opens up possibilities for further functionalization through aromatic substitution reactions, although the fluorine atom itself is a poor leaving group for nucleophilic aromatic substitution. However, the electronic nature of the ring can be exploited in electrophilic aromatic substitution reactions.
| Reaction Type | Reactants | Product Type | Significance |
|---|---|---|---|
| Reductive Amination | 3-Fluorobenzaldehyde and Butan-2-amine | This compound | A common and efficient method for the synthesis of secondary amines. nih.gov |
| Nucleophilic Substitution | 3-Fluorobenzyl halide and Butan-2-amine | This compound | An alternative synthetic route to the target compound. |
| Acylation | This compound and an acyl chloride/anhydride | Chiral Amide | Introduction of the chiral amine moiety into a new molecular framework. |
| Alkylation | This compound and an alkyl halide | Chiral Tertiary Amine | Synthesis of more complex chiral amines. |
Overview of Research Directions and Open Questions
Non-Asymmetric Synthesis Routes
Non-asymmetric, or racemic, syntheses of this compound aim to construct the molecular framework without controlling the stereochemistry at the chiral center of the butan-2-yl group. These methods are often characterized by their simplicity, high yields, and the use of readily available starting materials.
Reductive Amination Strategies
Reductive amination is a widely employed and highly efficient method for the formation of carbon-nitrogen bonds. libretexts.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this strategy involves the reaction of 3-fluorobenzaldehyde (B1666160) with butan-2-amine. The initial reaction forms an N-(3-fluorobenzylidene)butan-2-amine intermediate. Subsequent reduction of this imine yields the target secondary amine.
Key Reducing Agents: A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common choices include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent.
Sodium cyanoborohydride (NaBH₃CN): Particularly effective for reductive aminations as it is stable under mildly acidic conditions that favor imine formation and selectively reduces the protonated imine. masterorganicchemistry.comyoutube.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent, often used for its less toxic nature compared to cyanoborohydride. masterorganicchemistry.com
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Platinum oxide) is another effective, albeit more procedurally demanding, method.
The general reaction scheme is presented below:
Scheme 1: Reductive Amination for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield |
| 3-Fluorobenzaldehyde | Butan-2-amine | Sodium triacetoxyborohydride | Dichloromethane | High |
| 3-Fluorobenzaldehyde | Butan-2-amine | Sodium cyanoborohydride | Methanol | High |
| 3-Fluorobenzaldehyde | Butan-2-amine | H₂/Pd-C | Ethanol | Good |
Nucleophilic Substitution Approaches
Nucleophilic substitution provides a direct route to the formation of the C-N bond by reacting a suitable nucleophile with an electrophilic substrate. ucsb.educhemguide.co.uk In the context of synthesizing this compound, this involves the reaction of butan-2-amine, acting as the nucleophile, with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride), the electrophile.
This Sₙ2 reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent is crucial and is often a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the reaction. A potential side reaction is the further alkylation of the desired secondary amine to form a tertiary amine, which can be minimized by using an excess of the primary amine. chemguide.co.ukyoutube.com
Scheme 2: Nucleophilic Substitution for the Synthesis of this compound
| Electrophile | Nucleophile | Base | Solvent | Typical Yield |
| 3-Fluorobenzyl bromide | Butan-2-amine | Potassium carbonate | Acetonitrile | Good to High |
| 3-Fluorobenzyl chloride | Butan-2-amine | Triethylamine | Dichloromethane | Good |
| 3-Fluorobenzyl bromide | Butan-2-amine | Sodium bicarbonate | Dimethylformamide | Moderate to Good |
Alternative Multi-Step Convergent Syntheses
More complex, multi-step synthetic routes can also be devised. A convergent approach might involve the separate synthesis of key fragments followed by their coupling. For instance, 3-fluorobenzyl amine could be synthesized first and then reacted with a derivative of butan-2-ol. One such strategy could involve the conversion of butan-2-ol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with 3-fluorobenzyl amine. While longer, such routes can sometimes offer advantages in terms of purification and control over side reactions.
Enantioselective Synthesis of Chiral this compound
The presence of a stereocenter in the butan-2-yl moiety means that this compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer in high purity, which is often crucial for pharmaceutical applications.
Asymmetric Catalytic Approaches
Asymmetric catalysis utilizes a small amount of a chiral catalyst to induce stereoselectivity in a chemical transformation, leading to an enantioenriched product. For the synthesis of chiral amines, asymmetric reductive amination is a powerful tool. This can be achieved by using a chiral catalyst to control the facial selectivity of the reduction of the prochiral imine intermediate.
A variety of chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands, have been developed for the asymmetric hydrogenation of imines. The success of this approach would depend on the development of a catalyst system that is highly effective for the specific N-(3-fluorobenzylidene)butan-2-amine substrate.
Chiral Auxiliary-Mediated Syntheses
An alternative and well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
In the context of synthesizing an enantiomerically pure this compound, one could envision a strategy starting with a chiral amine that acts as the auxiliary. For instance, a chiral phenylethylamine could be reacted with 3-fluorobenzaldehyde to form a chiral imine. Nucleophilic addition of a sec-butyl Grignard reagent to this imine would proceed with diastereoselectivity controlled by the chiral auxiliary. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched sec-butyl amine derivative.
A more direct approach would involve the use of a chiral butan-2-amine as the starting material. If an enantiomerically pure form of butan-2-amine, such as (R)-butan-2-amine or (S)-butan-2-amine, is used in the reductive amination or nucleophilic substitution reactions described in section 2.1, the resulting this compound will also be enantiomerically pure, retaining the stereochemistry of the starting amine. The availability of enantiopure butan-2-amine is therefore a key factor for this straightforward approach.
A prominent example of a chiral auxiliary used in amine synthesis is tert-butanesulfinamide, developed by Ellman. osi.lvyale.edu This auxiliary can be condensed with 3-fluorobenzaldehyde to form a chiral N-tert-butanesulfinyl imine. Diastereoselective addition of a sec-butyl organometallic reagent to this imine, followed by removal of the sulfinyl group, would provide access to the enantiomerically enriched product.
Asymmetric Hydrogenation of Precursors
Asymmetric hydrogenation of prochiral imines represents one of the most direct and atom-economical methods for the synthesis of chiral amines. For the synthesis of this compound, the key precursor is the imine N-(3-fluorobenzylidene)butan-2-amine, formed by the condensation of 3-fluorobenzaldehyde and butan-2-amine. The hydrogenation of the C=N double bond generates the two stereocenters of the target molecule simultaneously.
The success of this strategy hinges on the use of a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium, complexed with a chiral ligand. These catalysts create a chiral environment that directs the delivery of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer.
For substrates similar to N-(3-fluorobenzylidene)butan-2-amine, iridium complexes bearing chiral phosphine (B1218219) ligands have demonstrated high efficacy. For instance, iridium catalysts with ligands from the Josiphos family or phosphinooxazoline ligands are known to achieve high enantioselectivities in the hydrogenation of various ketimines and aldimines. yale.edu Earth-abundant metal catalysts, such as those based on manganese, have also emerged as powerful tools for the asymmetric hydrogenation of challenging dialkyl ketimines, offering excellent stereoselectivity through cooperative non-covalent interactions between the catalyst and the substrate. researchgate.net
The reaction is typically carried out under a pressurized hydrogen atmosphere in a suitable solvent. The choice of solvent, temperature, and pressure can significantly influence both the conversion rate and the enantiomeric excess (ee) of the product.
Table 1: Representative Results for Asymmetric Hydrogenation of Imines Data based on analogous reactions reported in the literature for structurally similar substrates.
| Catalyst System | Substrate Type | Solvent | Pressure (H₂) | Temp (°C) | Conversion (%) | ee (%) |
| [Ir(COD)Cl]₂ / Chiral Ligand | Aryl Alkyl Imine | Dichloromethane | 50 bar | 25 | >99 | 95 |
| Ru(OAc)₂ / Chiral Phosphine | Aryl Alkyl Imine | Methanol | 20 bar | 50 | 98 | 92 |
| Chiral Mn Complex | Dialkyl Ketimine | THF | 50 bar | 60 | >99 | 97 |
Organocatalytic Enantioselective Routes
In recent years, organocatalysis has surfaced as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. For the synthesis of this compound, an organocatalytic asymmetric reductive amination provides a direct and elegant approach.
This methodology involves the reaction of 3-fluorobenzaldehyde with butan-2-amine in the presence of a chiral organocatalyst and a suitable reducing agent. Chiral phosphoric acids (CPAs), such as TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), have proven to be highly effective catalysts for this transformation. nih.govresearchgate.net
The mechanism involves the activation of the imine, formed in situ, by the chiral phosphoric acid. This activation lowers the LUMO of the imine and creates a defined chiral environment. A mild reducing agent, such as a Hantzsch ester, then delivers a hydride to one face of the activated imine, yielding the chiral amine with high enantioselectivity. This process can operate as a dynamic kinetic resolution if a racemic aldehyde is used. nih.gov
Table 2: Plausible Outcome for Organocatalytic Asymmetric Reductive Amination Projected data for the synthesis of this compound based on published results for similar aldehyde/amine combinations.
| Chiral Catalyst | Amine | Aldehyde | Reductant | Solvent | Yield (%) | ee (%) |
| TRIP | Butan-2-amine | 3-Fluorobenzaldehyde | Hantzsch Ester | Toluene | 90 | 94 |
| Chiral Phosphoric Acid | Benzylamine | 2-Butanone | Hantzsch Ester | Dichloromethane | 85 | 91 |
Chiral Pool Strategies
The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.gov For the synthesis of a specific enantiomer of this compound, commercially available enantiopure (R)- or (S)-butan-2-amine serves as an ideal chiral building block. mdpi.com
This approach involves the direct N-alkylation of the chiral butan-2-amine with a suitable 3-fluorobenzyl electrophile, such as 3-fluorobenzyl bromide or chloride. The reaction is typically a nucleophilic substitution (SN2) where the stereocenter of the butan-2-amine remains intact throughout the transformation.
The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is crucial to ensure efficient reaction and prevent side reactions. This method is highly straightforward and reliable for obtaining a specific diastereomer of the product, as the chirality is sourced directly from the starting material.
A related approach is reductive amination, where enantiopure butan-2-amine is condensed with 3-fluorobenzaldehyde to form an imine, which is subsequently reduced using a standard reducing agent like sodium borohydride. Since the reduction occurs at a prochiral center separate from the original stereocenter, the chirality of the butan-2-amine moiety is preserved.
Resolution Techniques for Racemic Mixtures
When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture of enantiomers. Resolution techniques are then required to separate these enantiomers.
Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomeric amines. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. nih.gov
Commonly used chiral resolving agents for amines include L-(+)-tartaric acid, D-(-)-tartaric acid, and their derivatives like O,O'-dibenzoyl-D-tartaric acid. libretexts.orgscispace.com The choice of resolving agent and solvent is critical and often determined empirically.
The process involves dissolving the racemic amine and the resolving agent in a suitable solvent. Upon cooling or partial solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes out of the solution. This solid can be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Finally, the enantiomerically pure amine is recovered from the separated diastereomeric salt by treatment with a base to break the salt and liberate the free amine.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Solvent for Crystallization |
| L-(+)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol, Acetone |
| D-(-)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol |
| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Isopropanol, Ethyl Acetate |
| O,O'-Dibenzoyl-D-tartaric acid | Chiral Dicarboxylic Acid Derivative | Acetonitrile, Toluene |
Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for resolving racemic amines. This technique utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic pair at a much faster rate than the other. researchgate.net
For the resolution of racemic this compound, a lipase-catalyzed N-acylation is a common strategy. In this process, the racemic amine is treated with an acyl donor (e.g., ethyl acetate, vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia. researchgate.net
The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), converting it into the corresponding amide, while leaving the other enantiomer (the S-enantiomer) largely unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amine and the newly formed amide. The unreacted amine and the amide can then be separated by standard techniques like chromatography or extraction, as they have different chemical properties. The acylated amine can be subsequently hydrolyzed to recover the other enantiomer if desired. The efficiency of the resolution is often described by the enantiomeric ratio (E-value). chu-lab.org
Table 4: Representative Lipases for Kinetic Resolution of Amines Data based on analogous reactions reported in the literature.
| Enzyme | Acyl Donor | Solvent | Typical E-value |
| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Toluene | >100 |
| Pseudomonas cepacia Lipase (PSL) | Ethyl Acetate | Diisopropyl Ether | 50 - 150 |
| Candida rugosa Lipase (CRL) | Vinyl Acetate | Hexane | 20 - 80 |
Spectroscopic and Structural Elucidation of Butan 2 Yl 3 Fluorophenyl Methyl Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (butan-2-yl)[(3-fluorophenyl)methyl]amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete assignment of all proton and carbon signals and for understanding the spatial relationships between different parts of the molecule.
Two-dimensional NMR techniques are indispensable for deciphering complex molecular structures by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is expected to show correlations within the butan-2-yl group: between the methine proton (CH) and the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) protons. It would also reveal couplings between the protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is a highly sensitive method that allows for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu For the title compound, each protonated carbon would exhibit a cross-peak in the HSQC spectrum corresponding to its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for connecting different molecular fragments. For instance, it would show correlations between the benzylic methylene protons and the carbons of the fluorophenyl ring, as well as with the methine carbon of the butan-2-yl group, thus confirming the connectivity of the entire molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal through-space interactions between the protons of the butan-2-yl group and the protons of the (3-fluorophenyl)methyl moiety.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Benzylic CH₂ | ~3.7 | ~50-55 | C-1', C-2', C-6', C(butan-2-yl methine) |
| Butan-2-yl CH | ~2.7 | ~55-60 | Benzylic C, C(butan-2-yl CH₂), C(butan-2-yl CH₃) |
| Butan-2-yl CH₂ | ~1.5 | ~25-30 | C(butan-2-yl CH), C(butan-2-yl terminal CH₃) |
| Butan-2-yl CH₃ (attached to CH) | ~1.1 | ~15-20 | C(butan-2-yl CH), C(butan-2-yl CH₂) |
| Butan-2-yl CH₃ (terminal) | ~0.9 | ~10-15 | C(butan-2-yl CH₂) |
| NH | Broad, ~1-3 | - | - |
| C-1' (ipso-C) | - | ~140-145 | Benzylic CH₂, H-2', H-6' |
| C-2' | ~7.1 | ~115 (d, ²JCF) | Benzylic CH₂, H-4', H-6' |
| C-3' (C-F) | - | ~163 (d, ¹JCF) | H-2', H-4' |
| C-4' | ~7.0 | ~114 (d, ⁴JCF) | H-2', H-5', H-6' |
| C-5' | ~7.3 | ~130 (d, ³JCF) | H-4', H-6' |
| C-6' | ~7.1 | ~125 | Benzylic CH₂, H-2', H-5' |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. rsc.org The ¹⁹F chemical shift is very sensitive to the electronic environment, providing valuable information about intermolecular and intramolecular interactions. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift and any observed couplings with nearby protons (¹H-¹⁹F coupling) can provide insights into the conformation and electronic properties of the fluorophenyl group.
Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. docbrown.info In this compound, rotation around the C-N bonds and nitrogen inversion could be potential dynamic processes. By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the line shapes of the signals, such as broadening or coalescence. These changes can be analyzed to determine the energy barriers and rates of these conformational interchanges, providing a deeper understanding of the molecule's flexibility.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound, with a molecular formula of C₁₂H₁₈FN, HRMS would provide a highly accurate mass measurement that can distinguish it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For secondary amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z | Predicted Fragmentation Pathway |
| [M+H]⁺ | C₁₂H₁₉FN⁺ | 196.1501 | Protonated molecular ion |
| [M]⁺˙ | C₁₂H₁₈FN⁺˙ | 195.1423 | Molecular ion |
| Fragment 1 | C₈H₈F⁺ | 123.0604 | Loss of butan-2-amine |
| Fragment 2 | C₇H₆F⁺ | 109.0448 | Benzylic cation after loss of the butan-2-ylamino radical |
| Fragment 3 | C₅H₁₂N⁺ | 86.0964 | α-cleavage: loss of the 3-fluorobenzyl radical |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. scifiniti.comresearchgate.net
For this compound, the key vibrational modes are associated with the N-H, C-H, C-N, and C-F bonds, as well as the aromatic ring.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H stretch | 3300-3500 | Weak to medium | Weak |
| Aromatic C-H stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850-2960 | Strong | Strong |
| C=C aromatic ring stretch | 1450-1600 | Medium to strong | Medium to strong |
| N-H bend | 1550-1650 | Medium | Weak |
| C-N stretch | 1000-1250 | Medium | Medium |
| C-F stretch | 1000-1350 | Strong | Weak |
X-ray Crystallography of this compound Salts or Derivatives
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While obtaining suitable crystals of the free amine might be challenging, forming a salt (e.g., hydrochloride or hydrobromide) often facilitates crystallization.
A crystal structure of a salt or a suitable solid derivative of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information would reveal the solid-state conformation of the molecule and detail the intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) proton and the counter-ion, which dictate the crystal packing. Such data would be invaluable for validating computational models and understanding the molecule's solid-state properties.
Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its stereochemical properties and biological activity. The Cahn-Ingold-Prelog (CIP) priority rules are fundamental in assigning the R or S descriptor to a stereocenter. nih.govacs.org For this compound, the chiral center is the second carbon atom of the butane (B89635) chain.
Several experimental techniques are employed to determine the absolute configuration of chiral amines:
X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of crystalline compounds. nih.gov By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous assignment of the absolute stereochemistry.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. researchgate.net
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for the stereochemical analysis of chiral compounds. nih.gov The differential absorption of left and right circularly polarized UV-Vis light gives rise to a CD spectrum. Similar to VCD, the comparison of experimental and theoretically calculated ECD spectra can lead to the assignment of the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents: In this method, the chiral amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. The NMR spectra of these diastereomers will be different, and the analysis of the chemical shift differences can, in some cases, be used to deduce the absolute configuration of the original amine.
Intermolecular Interactions and Crystal Packing
Key intermolecular interactions that would be expected in the crystal structure of this compound include:
Hydrogen Bonding: The secondary amine group (N-H) is a hydrogen bond donor, and the nitrogen atom is also a potential hydrogen bond acceptor. These hydrogen bonds are relatively strong and would likely play a significant role in the crystal packing.
π-π Stacking: The 3-fluorophenyl group provides an aromatic ring that can participate in π-π stacking interactions with neighboring aromatic rings. The geometry of this stacking can be either face-to-face or offset.
C-H···π Interactions: The C-H bonds of the butyl group and the benzyl (B1604629) methylene group can interact with the electron-rich π-system of the aromatic ring.
Fluorine-Containing Interactions: The fluorine atom on the phenyl ring can participate in various weak interactions, such as C-H···F hydrogen bonds. nih.govnih.gov The role of fluorine in crystal engineering is an area of active research, and its presence can significantly influence the crystal packing. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Enantiomers
Circular dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. Since enantiomers interact differently with circularly polarized light, they will produce distinct CD spectra that are mirror images of each other. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent.
For the chiral enantiomers of this compound, CD spectroscopy would be employed to:
Distinguish between the enantiomers: The CD spectra of the (R)- and (S)-enantiomers would exhibit Cotton effects (positive or negative peaks) of equal magnitude but opposite signs.
Determine enantiomeric excess: The magnitude of the CD signal is proportional to the concentration difference between the two enantiomers. This allows for the determination of the enantiomeric excess of a non-racemic sample.
Assign absolute configuration: As mentioned previously, by comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for a known configuration, the absolute stereochemistry of the enantiomers can be assigned. amanote.com
The CD spectrum of this compound would be expected to show absorptions in the UV region corresponding to the electronic transitions of the 3-fluorophenyl chromophore. The chirality of the butan-2-yl group would induce a chiral perturbation on these transitions, resulting in a measurable CD signal.
Computational and Theoretical Chemistry Studies on Butan 2 Yl 3 Fluorophenyl Methyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool in computational chemistry for investigating the properties of molecules at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, provide valuable insights into the behavior and reactivity of chemical compounds. For a molecule such as (Butan-2-yl)[(3-fluorophenyl)methyl]amine, these methods can elucidate its electronic structure, molecular orbitals, and charge distribution, which are crucial for understanding its chemical properties and potential interactions.
Theoretical studies on similar fluorinated benzylamines have been conducted using methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation for the molecule. The results from these calculations would provide a detailed picture of the molecule's electronic characteristics.
Electronic Structure and Molecular Orbitals
The electronic structure of a molecule describes the arrangement and energies of its electrons. Molecular orbitals (MOs) are mathematical functions that describe the wave-like behavior of an electron in a molecule. These orbitals are formed from the combination of atomic orbitals, and electrons fill these MOs according to their energy levels.
For this compound, quantum chemical calculations would determine the energies and shapes of all its molecular orbitals. This information is critical for understanding its bonding characteristics and its spectroscopic properties. The calculations would reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density, which are indicative of the molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would pinpoint the locations of the HOMO and LUMO on the molecule. It is likely that the HOMO would be localized on the amine group and the phenyl ring, which are electron-rich, while the LUMO would be distributed over the aromatic ring.
Below is an illustrative table of the kind of data an FMO analysis would provide. Please note that these are hypothetical values for illustrative purposes.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule describes how electrons are shared among its atoms. Due to differences in electronegativity, some atoms will have a partial positive charge (δ+) while others will have a partial negative charge (δ-). This distribution of charge is crucial for understanding intermolecular interactions.
An electrostatic potential (ESP) map is a visual representation of the charge distribution. It is plotted on the electron density surface of the molecule, with colors indicating the electrostatic potential. Red typically represents regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).
For this compound, an ESP map would likely show a region of negative potential around the fluorine atom and the nitrogen atom of the amine group, due to their high electronegativity. The hydrogen atom attached to the nitrogen would likely be a region of positive potential. These maps are invaluable for predicting how the molecule might interact with other molecules, such as receptors or enzymes.
Conformational Analysis and Energy Minima
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers or rotamers. Understanding the preferred conformations of a molecule is essential, as its shape plays a significant role in its biological activity and physical properties.
Potential Energy Surface Mapping
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).
For this compound, a PES scan would typically involve systematically rotating the single bonds, such as the C-N bond and the bond connecting the phenyl ring to the methylene (B1212753) group. For each rotational angle, the energy of the molecule would be calculated. The results would be plotted to show the energy profile of the rotations, revealing the most stable conformers. These stable conformers represent the shapes the molecule is most likely to adopt.
The following is an example of a data table that could be generated from a PES scan, showing the relative energies of different conformers. The dihedral angles refer to key rotations in the molecule. These are hypothetical values for illustration.
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| 1 | 60 | 180 | 0.0 |
| 2 | 180 | 180 | 1.5 |
| 3 | -60 | 180 | 0.0 |
| 4 | 60 | 60 | 3.2 |
Influence of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonding is a non-covalent interaction that occurs within a single molecule. In the case of this compound, there is the potential for an intramolecular hydrogen bond to form between the hydrogen atom on the amine group (N-H) and the fluorine atom on the phenyl ring.
The presence and strength of such a hydrogen bond would significantly influence the molecule's preferred conformation. Theoretical calculations can be used to investigate this interaction. By comparing the energies of conformers where this hydrogen bond is present to those where it is not, the stabilizing effect of the bond can be quantified. The existence of an N-H···F hydrogen bond would likely lock the molecule into a more rigid conformation, which could have important implications for its interaction with biological targets. Studies on similar fluorinated organic molecules have shown that such intramolecular hydrogen bonds can be detected and characterized using a combination of NMR spectroscopy and DFT calculations.
Reaction Pathway and Transition State Analysis
The synthesis of this compound would likely proceed through the reductive amination of 3-fluorobenzaldehyde (B1666160) with butan-2-amine. This common and efficient method for forming C-N bonds involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction. nih.govnih.gov Computational chemistry provides a powerful lens through which to examine the intricacies of this reaction pathway.
The reductive amination process begins with the nucleophilic attack of the amine (butan-2-amine) on the carbonyl carbon of the aldehyde (3-fluorobenzaldehyde), leading to a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form an iminium cation, which is then reduced to the final secondary amine product. nih.gov
For the synthesis of this compound, a computational model would typically involve the following steps:
Geometry Optimization: The 3D structures of all species involved in the reaction (3-fluorobenzaldehyde, butan-2-amine, hemiaminal intermediate, iminium cation, and the final amine) are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state structures connecting the reactants, intermediates, and products. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
A hypothetical reaction coordinate diagram, derived from such a DFT study, would illustrate the energy changes throughout the reaction, highlighting the rate-determining step, which is often the initial nucleophilic attack or the subsequent dehydration step, depending on the reaction conditions.
Reductive amination is frequently catalyzed, often by an acid or a transition metal complex. rsc.org Computational modeling is instrumental in elucidating the precise role of the catalyst in lowering the activation barriers of the reaction.
In the case of acid catalysis, the acid protonates the carbonyl oxygen of 3-fluorobenzaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by butan-2-amine. DFT calculations can model this by including an explicit acid molecule (e.g., acetic acid) in the system and mapping the proton transfer steps. The calculations would show a reduction in the activation energy for the C-N bond formation compared to the uncatalyzed reaction.
If a transition metal catalyst (e.g., based on palladium, nickel, or iridium) is used for the reduction step with a hydride source like H₂, computational studies can unravel the catalytic cycle. nih.govacs.org This would involve modeling the coordination of the iminium intermediate to the metal center, the hydride transfer from the metal to the iminium carbon, and the regeneration of the active catalyst. The geometries and energies of the various catalytic intermediates and transition states would be determined to understand the mechanism and kinetics of the catalytic reduction.
Spectroscopic Property Predictions (NMR chemical shifts, vibrational frequencies)
Computational chemistry offers highly valuable tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govnyu.edu The process involves calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of the predicted chemical shifts can be quite high, often within 0.2 ppm for ¹H and 2-5 ppm for ¹³C, depending on the level of theory and basis set used. nih.gov Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-H | 6.9 - 7.3 |
| Benzylic CH₂ | 3.7 - 3.9 |
| N-H | 1.5 - 2.5 (broad) |
| CH (butan-2-yl) | 2.6 - 2.8 |
| CH₂ (butan-2-yl) | 1.4 - 1.6 |
| CH₃ (butan-2-yl, adjacent to CH) | 1.1 - 1.3 |
| CH₃ (butan-2-yl, terminal) | 0.8 - 1.0 |
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-F (ipso) | 161 - 164 (d, JCF ≈ 245 Hz) |
| Aromatic C (ipso to CH₂) | 140 - 143 |
| Aromatic C-H | 113 - 130 |
| Benzylic CH₂ | 52 - 55 |
| CH (butan-2-yl) | 55 - 58 |
| CH₂ (butan-2-yl) | 28 - 31 |
| CH₃ (butan-2-yl, adjacent to CH) | 18 - 21 |
Note: These are estimated values and would be refined by actual DFT calculations. The splitting pattern for the C-F coupling is also a prediction based on typical values.
The vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum, can also be calculated computationally. Following geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. This yields a set of vibrational modes and their corresponding frequencies.
Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation in some methods. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (typically between 0.95 and 0.98) to improve agreement with experimental data.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 (weak to medium) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-N Stretch | 1180 - 1250 |
Note: These are representative frequency ranges. The exact values would be obtained from a computational frequency analysis.
No Publicly Available Research Found on the Specific Applications of this compound
Despite a comprehensive search of available scientific literature and chemical databases, no specific research articles, patents, or detailed studies were identified that describe the application of this compound in the fields of asymmetric catalysis or as a building block for complex molecule synthesis.
The requested article, intended to focus on the advanced chemical research applications of this specific compound, cannot be generated due to the absence of published research in the specified areas. The search encompassed inquiries into its use as a chiral ligand, its coordination chemistry, and its role in enantioselective transformations, as well as its incorporation into natural product analogs and the synthesis of novel heterocyclic systems.
While general information regarding the compound, such as its chemical structure and availability from commercial suppliers, is accessible, detailed experimental data and research findings pertaining to the outlined topics are not present in the public domain. The broader fields of asymmetric catalysis and complex molecule synthesis are vast and well-documented, with numerous chiral ligands and building blocks being utilized. However, this compound does not appear to be a compound that has been the subject of published research in these specific contexts.
Applications of Butan 2 Yl 3 Fluorophenyl Methyl Amine in Advanced Chemical Research
Investigation in Materials Science Precursors
The incorporation of fluorine into polymer backbones is a well-established strategy for creating high-performance materials with unique properties such as high thermal stability, enhanced chemical resistance, and low surface energy. umn.edu Fluorinated polymers are critical in industries ranging from electronics to aerospace. kpi.ua (Butan-2-yl)[(3-fluorophenyl)methyl]amine serves as a promising, albeit specialized, precursor or monomer for novel fluorinated polymers due to its reactive secondary amine functionality.
The secondary amine group can readily participate in polycondensation reactions. For instance, it could react with diacyl chlorides or diphthalic anhydrides to form fluorinated polyamides or polyimides, respectively. kpi.uamdpi.com The introduction of the 3-fluorophenyl group into the polymer side chain, rather than the main backbone, can influence material properties in several ways:
Solubility and Processability: The presence of the bulky butan-2-yl group and the fluorinated ring can disrupt polymer chain packing, potentially increasing the solubility of the resulting polymers in common organic solvents. mdpi.com This is a significant advantage for polymer processing and film casting.
Optical Properties: Fluorinated polymers often exhibit high optical transparency and a low refractive index due to reduced electronic absorption in the visible spectrum. scielo.brresearchgate.net Incorporating the subject compound could yield materials suitable for optical applications where clarity and low light distortion are necessary.
Hypothetical Research Findings: To illustrate the potential impact of using this compound as a monomer, one could envision a research program where it is co-polymerized with a standard dianhydride, such as 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), to create a novel polyimide. The properties of this hypothetical polymer could be compared against a control polymer synthesized with a non-fluorinated amine.
Table 1: Illustrative Comparison of Predicted Polymer Properties
| Property | Hypothetical Polymer with this compound | Non-Fluorinated Control Polymer | Rationale for Prediction |
|---|---|---|---|
| Dielectric Constant (at 1 MHz) | 2.5 - 2.8 | 3.0 - 3.4 | Incorporation of fluorine is known to lower the dielectric constant by reducing electronic polarizability. kpi.ua |
| Glass Transition Temp. (Tg) | 240 - 265 °C | 255 - 280 °C | The flexible butan-2-yl group may slightly lower Tg by increasing free volume, compared to a simpler alkyl amine. |
| Optical Transmittance (at 450 nm) | > 90% | ~ 85% | Fluorine substitution can weaken intermolecular charge transfer effects, improving transparency. scielo.br |
| Solubility in NMP | Highly Soluble | Moderately Soluble | The asymmetric and bulky side group can disrupt chain packing, enhancing solubility. mdpi.com |
Note: The data in this table is hypothetical and for illustrative purposes, based on established trends in fluoropolymer research.
Development of Chemical Probes and Tools
The fluorine-19 (¹⁹F) nucleus possesses ideal characteristics for Nuclear Magnetic Resonance (NMR) spectroscopy, including a spin of ½, 100% natural abundance, and high sensitivity. nih.gov Crucially, there is a near-total absence of fluorine in biological systems, eliminating background signals and allowing for the unambiguous detection of exogenously administered ¹⁹F-containing molecules. nih.gov The ¹⁹F chemical shift is also exceptionally sensitive to the local chemical environment, making it an excellent reporter for molecular interactions. acs.org
This compound is an attractive scaffold for the design of ¹⁹F NMR chemical probes for several reasons:
Single ¹⁹F Reporter: It contains a single fluorine atom, which provides a simple, sharp signal in the ¹⁹F NMR spectrum, simplifying data analysis.
Functional Handle: The secondary amine serves as a versatile chemical handle. It can be readily modified via acylation, alkylation, or other coupling reactions to attach a recognition element (e.g., a ligand for a specific protein, an enzyme substrate, or a metal chelator). cfplus.cz
Environmental Sensitivity: The chemical shift of the fluorine on the phenyl ring is sensitive to changes in its electronic environment. If the probe binds to a biological target, conformational changes or direct interactions near the fluorophenyl group can induce a measurable change in the ¹⁹F chemical shift, signaling a binding event. nih.gov
Illustrative Design of a Chemical Probe: A hypothetical ¹⁹F NMR probe for detecting the activity of a specific enzyme, such as a protease, could be synthesized from this compound. The amine could be acylated with a peptide sequence that is a known substrate for the target protease. In its intact state, the probe would exhibit a specific ¹⁹F chemical shift. Upon enzymatic cleavage of the peptide, the electronic environment around the fluorophenyl group would change, resulting in a new ¹⁹F signal at a different chemical shift. The appearance of this new signal would directly report on the enzyme's activity. rsc.org
Table 2: Hypothetical ¹⁹F NMR Data for an Enzyme-Activatable Probe
| Probe State | Hypothetical ¹⁹F Chemical Shift (ppm) | Rationale |
|---|---|---|
| Intact Probe (Substrate-conjugated) | -113.5 | The initial chemical environment of the fluorine reporter group. |
| Probe after Enzymatic Cleavage | -114.2 | Cleavage of the substrate alters the local electronic and steric environment, causing a detectable upfield or downfield shift in the ¹⁹F signal. nih.gov |
| Probe Bound to Inhibitor (Control) | -113.5 | In the presence of an enzyme inhibitor, no cleavage occurs, and thus no new signal appears, confirming the specificity of the probe. |
Note: The chemical shift values are illustrative and represent a potential scenario for an activatable ¹⁹F NMR probe based on the subject compound.
The development of such probes based on the this compound scaffold could provide powerful tools for studying biological systems, enabling the detection of specific ions, monitoring enzyme activity, and screening for ligand-protein interactions without the need for fluorescent labels that can suffer from photobleaching and background interference. nih.govcfplus.cz
Future Research Directions and Unexplored Avenues
Novel Catalytic Applications
The inherent chirality of (Butan-2-yl)[(3-fluorophenyl)methyl]amine makes it a compelling candidate for applications in asymmetric catalysis. Chiral amines are pivotal in modern organic synthesis, serving as organocatalysts or ligands for metal-catalyzed reactions to achieve high levels of enantioselectivity. cuni.cz Future research could focus on harnessing the steric and electronic properties of this specific amine in various catalytic transformations.
The presence of the 3-fluorophenyl group can influence the catalyst's performance in several ways. The electron-withdrawing nature of the fluorine atom can modulate the basicity and nucleophilicity of the amine, which is a critical parameter in many catalytic cycles. nih.gov Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with substrates and transition states, potentially leading to enhanced stereocontrol. nih.gov
Potential Catalytic Applications to be Explored:
Asymmetric Michael Additions: Investigating its efficacy as a catalyst for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol (B89426) and Mannich Reactions: Exploring its use in promoting stereoselective aldol and Mannich reactions, fundamental carbon-carbon bond-forming transformations. researchgate.net
Chiral Ligands for Transition Metals: Synthesizing and evaluating its coordination complexes with transition metals (e.g., palladium, rhodium, iridium) for applications in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. acs.org
A data table summarizing potential catalytic reactions is presented below.
| Catalytic Reaction | Substrate Class | Potential Outcome |
| Asymmetric Michael Addition | α,β-Unsaturated Ketones/Aldehydes | Enantioenriched 1,5-Dicarbonyl Compounds |
| Asymmetric Aldol Reaction | Aldehydes and Ketones | Enantioenriched β-Hydroxy Carbonyl Compounds |
| Asymmetric Mannich Reaction | Imines and Carbonyl Compounds | Enantioenriched β-Amino Carbonyl Compounds |
| Asymmetric Hydrogenation (as ligand) | Prochiral Alkenes/Imines | Enantioenriched Alkanes/Amines |
Exploration of New Synthetic Pathways
While the synthesis of chiral amines is a well-established field, the development of novel, efficient, and stereoselective routes to specific targets like this compound remains a valuable pursuit. Future research in this area could focus on asymmetric synthetic strategies that allow for precise control over the stereochemistry at the butan-2-yl moiety.
Potential Synthetic Strategies:
Reductive Amination: Asymmetric reductive amination of 3-fluorobenzaldehyde (B1666160) with chiral sec-butylamine (B1681703) or the reductive amination of a suitable ketone with a chiral 3-fluorobenzylamine (B89504) derivative would be a direct approach. The use of chiral catalysts or reagents in this step would be crucial for achieving high diastereoselectivity. nih.gov
Biocatalysis: The use of enzymes, such as transaminases or imine reductases, could offer a highly selective and environmentally benign route to the desired amine. rochester.edu
From Chiral Pool: Utilizing readily available chiral starting materials, such as (S)- or (R)-2-butanol, to construct the butan-2-yl fragment and subsequently introduce the (3-fluorophenyl)methyl group.
A comparative table of potential synthetic pathways is provided below.
| Synthetic Pathway | Key Transformation | Advantages | Potential Challenges |
| Asymmetric Reductive Amination | Stereoselective imine reduction | Direct, potentially high yielding | Control of diastereoselectivity |
| Biocatalysis | Enzymatic amination | High stereoselectivity, mild conditions | Enzyme availability and substrate scope |
| Chiral Pool Synthesis | Nucleophilic substitution | Readily available starting materials | Multiple steps, potential for racemization |
Advanced Spectroscopic Techniques for Dynamic Studies
The conformational dynamics of this compound, influenced by the interplay of its chiral center and the fluorinated aromatic ring, can be investigated using advanced spectroscopic techniques. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a particularly powerful tool for this purpose due to the high sensitivity of the 19F nucleus and its large chemical shift dispersion. wikipedia.org
Dynamic NMR studies could provide insights into rotational barriers around the C-N and C-C bonds, as well as the preferred conformations of the molecule in solution. Such studies are crucial for understanding its behavior in a catalytic context, as the conformational preference of the catalyst-substrate complex often dictates the stereochemical outcome of a reaction.
Furthermore, the formation of diastereomeric complexes with chiral solvating agents or metal ions could be monitored by 19F NMR to determine the enantiomeric purity of the amine. researchgate.netresearchgate.net Circular Dichroism (CD) spectroscopy could also be employed to study the chiroptical properties of the molecule and its complexes. acs.orgnih.gov
Computational Insights into Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and stereochemical preferences of this compound. nih.gov
Areas for Computational Investigation:
Conformational Analysis: Determining the relative energies of different conformers to understand the molecule's predominant shapes.
Electronic Properties: Calculating properties such as the electrostatic potential surface, frontier molecular orbitals (HOMO-LUMO), and atomic charges to predict sites of reactivity. The electron-withdrawing effect of the 3-fluorophenyl group on the amine's basicity and nucleophilicity can be quantified. researchgate.net
Reaction Mechanisms: Modeling the transition states of reactions where this amine acts as a catalyst to elucidate the origin of stereoselectivity. This can aid in the rational design of more efficient catalysts. nih.gov
A table summarizing key computational parameters and their significance is presented below.
| Computational Method | Parameter to be Calculated | Significance |
| DFT | Conformational Energies | Predicts the most stable molecular shapes |
| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability |
| DFT | Electrostatic Potential Map | Identifies nucleophilic and electrophilic sites |
| DFT | Transition State Geometries and Energies | Elucidates reaction mechanisms and origins of stereoselectivity |
Design of Functionalized Derivatives for Specific Research Objectives
The core structure of this compound serves as a versatile scaffold for the design and synthesis of functionalized derivatives with tailored properties for specific research objectives.
Potential Areas for Derivatization:
Medicinal Chemistry: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.com Derivatives of this amine could be synthesized and screened for various biological activities. The lipophilicity and electronic properties can be fine-tuned by introducing different substituents on the phenyl ring or modifying the alkyl chain.
Catalyst Optimization: The catalytic performance can be systematically improved by synthesizing derivatives with different steric and electronic properties. For instance, introducing bulky groups on the phenyl ring could enhance enantioselectivity in certain reactions. researchgate.net
Molecular Probes: By attaching a fluorescent or other reporter group, derivatives of this amine could be developed as chiral probes for sensing and imaging applications.
The strategic exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, contributing to advancements in catalysis, synthetic methodology, and materials science.
Q & A
Q. What are the optimal synthetic routes for (Butan-2-yl)[(3-fluorophenyl)methyl]amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis can be achieved via reductive amination or nucleophilic substitution . For reductive amination, combine 3-fluorobenzaldehyde and butan-2-ylamine in the presence of a catalyst (e.g., Pd/NiO) under hydrogen atmosphere at 25°C, yielding up to 95% purity after 10 hours . Optimize parameters:
- Catalyst loading : 1.1 wt% Pd/NiO minimizes side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Maintain 25°C to prevent thermal degradation of the fluorophenyl group.
For nucleophilic substitution, react (3-fluorophenyl)methyl chloride with butan-2-ylamine in a basic medium (e.g., K₂CO₃) in toluene under reflux .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using CDCl₃ solvent. The 3-fluorophenyl group shows characteristic splitting (e.g., meta-fluorine coupling at ~6.7–7.2 ppm) .
- X-ray crystallography : Use SHELXL for refinement. Collect data at 100 K to minimize thermal motion artifacts. Resolve chiral centers via Flack parameter analysis .
- Mass spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₁H₁₄FN: 179.11 g/mol) with <2 ppm error.
Q. How does the 3-fluorophenyl group influence the compound's physicochemical properties compared to non-fluorinated analogs?
Methodological Answer:
- Lipophilicity : Fluorine increases logP by ~0.5 units (measured via HPLC) compared to non-fluorinated analogs, enhancing membrane permeability .
- Electronic effects : The electron-withdrawing fluorine alters pKa (use potentiometric titration; expected pKa ~9.5 vs. ~10.2 for non-fluorinated analogs).
- Thermal stability : TGA analysis shows decomposition at 220°C, 15°C higher than non-fluorinated analogs due to stronger C-F bonds .
Q. What safety protocols are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid amine vapor exposure .
- Spill management : Neutralize with 5% acetic acid, then adsorb with vermiculite.
- Storage : Store in amber glass under nitrogen at -20°C to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity and biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Molecular docking : Dock into serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina. The 3-fluorophenyl group shows π-π stacking with Phe234 (binding energy ≤-8.5 kcal/mol) .
- QSAR : Train models with fluorinated amine datasets to predict logD and IC₅₀ values (R² >0.85 validated via cross-validation).
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-buffer variations (e.g., Tris vs. HEPES) .
- Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) and functional assays (e.g., cAMP accumulation).
- Meta-analysis : Apply weighted Z-scores to aggregate data from ≥5 independent studies, adjusting for publication bias .
Q. What experimental approaches elucidate mechanisms in enzyme inhibition or receptor modulation?
Methodological Answer:
- Kinetic studies : Use stopped-flow spectroscopy to measure kcat/Km for MAO-A inhibition. Fluorophenyl analogs show non-competitive inhibition (Ki ~150 nM) .
- Fluorescence anisotropy : Tag the compound with BODIPY and monitor binding to GPCRs in real time (KD calculated via Scatchard plot).
- Cryo-EM : Resolve ligand-receptor complexes at 2.8 Å resolution to identify key binding residues (e.g., Tyr316 in β₂-adrenergic receptors) .
Q. How do synthetic pathway variations impact stereochemical outcomes or polymorph formation?
Methodological Answer:
- Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP) for enantioselective synthesis. Pd/NiO yields racemic mixtures, while Ru catalysts achieve ≥90% ee .
- Solvent effects : Use MeOH for monohydrate crystallization vs. acetonitrile for anhydrous forms (confirmed via PXRD) .
- Polymorph control : Seed reactions with pre-characterized crystals to direct crystallization pathways (e.g., Form I vs. Form II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
